1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone

Catalog No.
S889249
CAS No.
1203499-37-9
M.F
C16H23NO3Si
M. Wt
305.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2...

CAS Number

1203499-37-9

Product Name

1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone

IUPAC Name

1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]ethanone

Molecular Formula

C16H23NO3Si

Molecular Weight

305.44 g/mol

InChI

InChI=1S/C16H23NO3Si/c1-11(18)12-7-15-14(17-9-12)8-13(20-15)10-19-21(5,6)16(2,3)4/h7-9H,10H2,1-6H3

InChI Key

SELVQOQQZHBJAQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C(O2)CO[Si](C)(C)C(C)(C)C)N=C1

Canonical SMILES

CC(=O)C1=CC2=C(C=C(O2)CO[Si](C)(C)C(C)(C)C)N=C1

1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone is an organic compound containing a furan ring fused to a pyridine ring. A tert-butyldimethylsilyloxymethoxy group (abbreviated TBDMS) is attached to the second carbon of the furan ring, and an ethanoyl group (acetyl group) is attached to the nitrogen atom of the pyridine ring.

Limited information is available on the origin and specific significance of this compound in scientific research. However, it likely serves as a synthetic intermediate due to the presence of the TBDMS protecting group, which can be installed and removed under controlled laboratory conditions []. This suggests the molecule may be a precursor to other functional molecules of scientific interest.


Molecular Structure Analysis

The key features of the molecule include:

  • The fused heterocyclic rings: The furan and pyridine rings share two carbon atoms, creating a bicyclic structure.
  • The TBDMS protecting group: This bulky group can be used to protect a hydroxyl group from unwanted reactions during synthesis [].
  • The acetyl group: The presence of this group introduces a carbonyl group, which can participate in various chemical reactions.

Chemical Reactions Analysis

  • Deprotection: The TBDMS group can be removed under acidic or basic conditions to reveal the underlying hydroxyl group [].
  • Nucleophilic addition: The carbonyl group of the acetyl moiety can undergo nucleophilic addition reactions with various nucleophiles.

Wikipedia

1-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]ethan-1-one

Dates

Modify: 2023-08-16

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